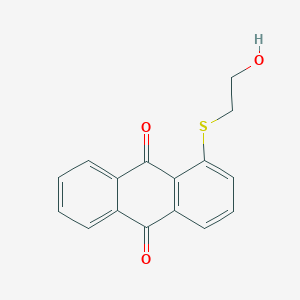
1-(2-Hydroxyethylsulfanyl)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxyethylsulfanyl)anthracene-9,10-dione is a derivative of anthracene-9,10-dione, commonly known as anthraquinone. This compound features a hydroxyethylsulfanyl group attached to the anthracene core, which is a polycyclic aromatic hydrocarbon. Anthraquinone derivatives are widely recognized for their applications in various industries, including dyes, paper production, and pharmaceuticals .
Méthodes De Préparation
The synthesis of 1-(2-Hydroxyethylsulfanyl)anthracene-9,10-dione typically involves the introduction of the hydroxyethylsulfanyl group to the anthraquinone core. One common method is through the reaction of anthraquinone with 2-mercaptoethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Analyse Des Réactions Chimiques
1-(2-Hydroxyethylsulfanyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the quinone structure to a hydroquinone form.
Substitution: The hydroxyethylsulfanyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(2-Hydroxyethylsulfanyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes and pigments, leveraging its chromophoric properties.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxyethylsulfanyl)anthracene-9,10-dione involves its interaction with biological molecules. The hydroxyethylsulfanyl group can form hydrogen bonds and interact with various enzymes and receptors. The anthraquinone core can undergo redox reactions, influencing cellular processes. These interactions can lead to the modulation of molecular pathways, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
1-(2-Hydroxyethylsulfanyl)anthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
- 1-Hydroxyanthraquinone
- 2-Methoxyanthraquinone
- 9,10-Diphenylanthracene
These compounds share the anthraquinone core but differ in their substituents, which influence their chemical and biological properties.
Propriétés
Numéro CAS |
7475-31-2 |
|---|---|
Formule moléculaire |
C16H12O3S |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
1-(2-hydroxyethylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C16H12O3S/c17-8-9-20-13-7-3-6-12-14(13)16(19)11-5-2-1-4-10(11)15(12)18/h1-7,17H,8-9H2 |
Clé InChI |
QYSVUSQKQPJQRD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)SCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Octadecylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12010804.png)
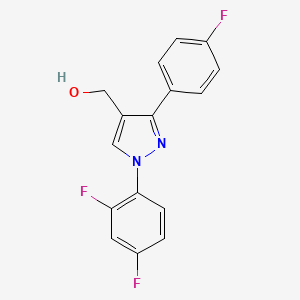

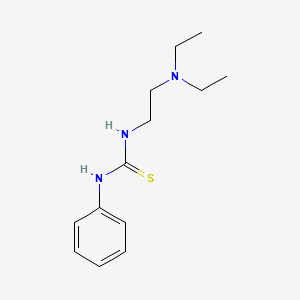
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12010826.png)
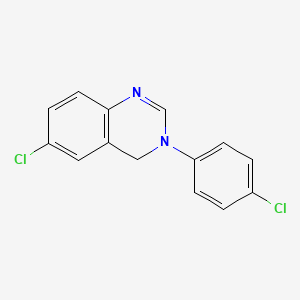
![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12010838.png)
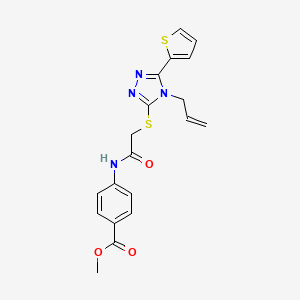
![Hexyl 4-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B12010852.png)
![(5Z)-3-Ethyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12010855.png)
![2-{[4-Cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12010863.png)
![[4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12010875.png)
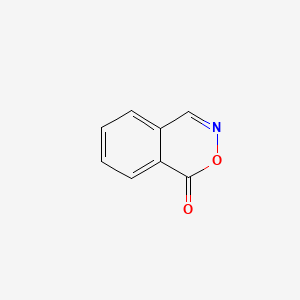
![3-Ethyl-2-((3-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12010900.png)
